molecular formula C6H9FO2 B2896332 3-Fluoro-1-methylcyclobutane-1-carboxylic acid CAS No. 2225154-28-7

3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2896332
CAS No.: 2225154-28-7
M. Wt: 132.134
InChI Key: BZASRZBTQLPGRP-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C6H9FO2 It is a cyclobutane derivative where a fluorine atom is attached to the third carbon and a carboxylic acid group is attached to the first carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of Cyclobutane Derivatives: One common method involves the fluorination of 1-methylcyclobutane-1-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as 3-fluoro-1-methylbutanoic acid, under acidic or basic conditions to form the cyclobutane ring.

Industrial Production Methods: Industrial production of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Serves as a precursor in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior in biological environments.

Comparison with Similar Compounds

  • 3-Fluoro-3-methylcyclobutane-1-carboxylic acid
  • 1-Fluoro-1-methylcyclobutane-1-carboxylic acid
  • 3-Chloro-1-methylcyclobutane-1-carboxylic acid

Uniqueness:

  • The presence of the fluorine atom at the third carbon position in 3-Fluoro-1-methylcyclobutane-1-carboxylic acid imparts unique electronic and steric properties, making it distinct from its chloro and non-fluorinated analogs.
  • Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, often leading to enhanced stability and bioavailability in pharmaceutical applications.

Properties

IUPAC Name

3-fluoro-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZASRZBTQLPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-28-7
Record name 3-fluoro-1-methylcyclobutane-1-carboxylic acid
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